molecular formula C14H18Cl2N4O4 B13508720 rac-(4R,6R)-4-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride

rac-(4R,6R)-4-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride

Cat. No.: B13508720
M. Wt: 377.2 g/mol
InChI Key: VZLBCDIUZITMRI-ZUCQERFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “rac-(4R,6R)-4-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, carboxylic acid, and imidazo[4,5-c]pyridine moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(4R,6R)-4-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride” typically involves multi-step organic reactions. Key steps may include:

  • Formation of the imidazo[4,5-c]pyridine core through cyclization reactions.
  • Introduction of hydroxyl and carboxylic acid groups via functional group transformations.
  • Purification and isolation of the racemic mixture.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carboxylic acid to alcohol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substituent being introduced.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carboxylic acids would produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Potential medicinal applications include its use as a drug candidate for treating various diseases, depending on its biological activity.

Industry

In industrial settings, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-methylpyridine: Shares the pyridine core but lacks the imidazo[4,5-c]pyridine structure.

    Imidazo[4,5-c]pyridine-6-carboxylic acid: Similar core structure but different substituents.

Properties

Molecular Formula

C14H18Cl2N4O4

Molecular Weight

377.2 g/mol

IUPAC Name

(4S,6S)-4-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride

InChI

InChI=1S/C14H16N4O4.2ClH/c1-6-13(20)10(7(4-19)3-15-6)12-11-8(16-5-17-11)2-9(18-12)14(21)22;;/h3,5,9,12,18-20H,2,4H2,1H3,(H,16,17)(H,21,22);2*1H/t9-,12-;;/m0../s1

InChI Key

VZLBCDIUZITMRI-ZUCQERFBSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)[C@H]2C3=C(C[C@H](N2)C(=O)O)NC=N3)CO.Cl.Cl

Canonical SMILES

CC1=NC=C(C(=C1O)C2C3=C(CC(N2)C(=O)O)NC=N3)CO.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.